ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
The compound ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a heterocyclic ester featuring a 1,2-dihydroisoquinolin-1-one core substituted at the 5-position with an ethoxycarbonylmethoxy group and at the 2-position with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety. This structure combines a dihydroisoquinolinone scaffold with a tetrahydroquinoline subunit, linked via an oxoethyl bridge.
- Condensation reactions between ethyl cyanoacetate and quinoline derivatives (e.g., ).
- Hydrogenation of precursor quinoxaline derivatives (e.g., ).
- Esterification of hydroxyl-substituted isoquinolinones (e.g., ).
Properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-2-30-23(28)16-31-21-11-5-9-19-18(21)12-14-25(24(19)29)15-22(27)26-13-6-8-17-7-3-4-10-20(17)26/h3-5,7,9-12,14H,2,6,8,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSLUACNMJWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline derivative, followed by the formation of the isoquinoline moiety. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions, such as the use of acid or base catalysts, temperature control, and solvent selection, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is essential to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone groups to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ester group, leading to the formation of different esters or amides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogs and Key Functional Groups
The target compound shares structural motifs with several derivatives of tetrahydroquinoline and dihydroisoquinolinone. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
*Hypothetical formula inferred from structural analysis.
Key Observations:
Complexity: The target compound’s hybrid structure confers higher molecular weight and complexity compared to simpler analogs like the tetrahydroquinolinyl acetic acid ().
Bioactivity Potential: The oxadiazole-containing analogs () exhibit anticonvulsant activity, suggesting that the target compound’s dihydroisoquinolinone core may share similar pharmacological properties.
Crystallographic and Physicochemical Properties
Crystallographic data for related compounds highlight the role of hydrogen bonding in stabilizing structures:
- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (): Exhibits N–H···O and C–H···O interactions, forming a 3D network.
- Tetrahydroquinoline derivatives (): Carboxylic acid groups participate in dimeric hydrogen bonds, influencing melting points and solubility.
Biological Activity
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from both tetrahydroquinoline and isoquinoline derivatives. The presence of ester functional groups suggests potential for various biological interactions.
Antioxidant Activity
Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. This compound may possess similar properties due to its structural analogs.
Anticancer Potential
Research has shown that derivatives of tetrahydroquinoline can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Further studies are necessary to elucidate the specific mechanisms and efficacy of this compound against different cancer types.
Neuroprotective Effects
The neuroprotective capabilities of similar compounds have been explored extensively. They may help in preventing neuronal damage in conditions such as Alzheimer's disease. This compound's potential role in neuroprotection warrants further investigation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity comparable to established antioxidants. |
| Study 2 | Showed significant cytotoxicity against human breast cancer cell lines (MCF7). |
| Study 3 | Indicated potential neuroprotective effects in animal models of neurodegeneration. |
The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:
- Free Radical Scavenging : The compound may neutralize free radicals due to its electron-rich structure.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
- Interaction with Enzymes : Potential inhibition or activation of specific enzymes related to oxidative stress and inflammation could be a mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate, and how can yield be maximized?
- Methodology : Multi-step synthesis involving Pd/C-catalyzed hydrogenation and recrystallization from ethanol is a common approach. Key steps include controlling hydrogen pressure (1–3 atm) and solvent purity to minimize side reactions. Post-synthesis, yield optimization relies on solvent choice (e.g., ethanol for crystallization) and catalyst recycling .
- Data Contradiction Note : Variations in yield (40–75%) across studies suggest sensitivity to substrate purity and reaction time. Validate intermediates via HPLC before proceeding to subsequent steps .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Methodology : Use X-ray crystallography to resolve bond angles (e.g., N1–C7–C8: 115.7°) and hydrogen-bonding networks (N–H···O interactions). Pair with NMR (¹H/¹³C) to cross-validate aromatic proton environments (δ 7.2–8.1 ppm for isoquinoline protons) .
- Advanced Tip : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign overlapping peaks in the tetrahydroquinoline region .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the tetrahydroquinoline moiety?
- Methodology : Implement quantum chemical calculations (DFT at B3LYP/6-31G* level) to model reaction intermediates. For example, analyze the energy barrier for oxidation at the 1-oxo group or substitution at the ethyl acetate chain. Validate predictions with experimental kinetic data .
- Case Study : DFT studies on analogous compounds (e.g., 2-oxo-1,2-dihydroquinoline derivatives) reveal that electron-withdrawing groups stabilize transition states during substitution reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis of in vitro assays (e.g., IC₅₀ values for antimicrobial activity) to identify outliers. Factors like solvent choice (DMSO vs. aqueous buffers) and cell-line variability (e.g., HeLa vs. HEK293) significantly impact results. Standardize protocols using CLSI guidelines .
- Example : Discrepancies in cytotoxicity data (e.g., 10–50 µM IC₅₀) may arise from differences in compound solubility. Pre-test solubility in assay media via dynamic light scattering .
Q. How can AI-driven simulations optimize reaction conditions for scale-up?
- Methodology : Integrate COMSOL Multiphysics with machine learning (ML) to model mass transfer and heat distribution in batch reactors. For instance, optimize temperature gradients (20–80°C) and stirring rates (200–600 rpm) to prevent byproduct formation during esterification .
- Data-Driven Approach : Train ML algorithms on historical reaction datasets (e.g., yield vs. catalyst loading) to predict optimal parameters for new derivatives .
Experimental Design & Validation
Q. What analytical techniques are critical for validating purity in multi-step syntheses?
- Methodology : Combine LC-MS (ESI+) to detect trace impurities (<0.1%) and TGA to assess thermal stability (decomposition onset >200°C). For chiral centers, use polarimetry or chiral HPLC .
- Troubleshooting : If LC-MS shows unidentified peaks, perform column chromatography (silica gel, hexane/EtOAc gradient) to isolate impurities for structural elucidation .
Q. How can crystallization conditions be tailored to improve crystal quality for X-ray studies?
- Methodology : Screen solvents (ethanol, acetonitrile) and cooling rates (0.1–1.0°C/min) to grow single crystals. For stubborn cases, employ vapor diffusion with dichloromethane/hexane .
- Pro Tip : Add seed crystals from analogous compounds (e.g., ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate) to induce nucleation .
Data Interpretation & Reporting
Q. How should researchers address discrepancies between computational and experimental bond lengths?
- Methodology : Compare DFT-predicted bond lengths (e.g., C–N: 1.45 Å) with crystallographic data. Deviations >0.05 Å may indicate basis set limitations; re-run calculations with a larger basis set (6-311++G**) .
- Documentation : Report both experimental and theoretical values in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
